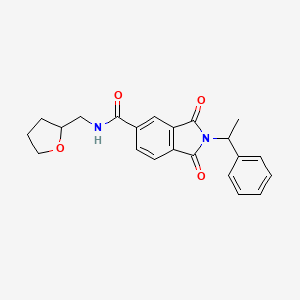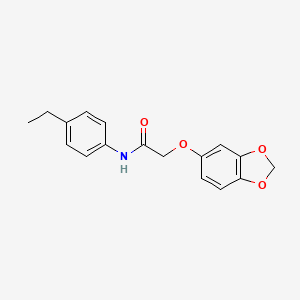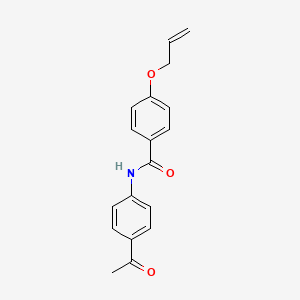![molecular formula C16H13Cl2NO3 B4409413 4-[(3,4-dichlorobenzoyl)amino]phenyl propionate](/img/structure/B4409413.png)
4-[(3,4-dichlorobenzoyl)amino]phenyl propionate
描述
4-[(3,4-dichlorobenzoyl)amino]phenyl propionate is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various research fields. This compound is also known as DCPP and is a derivative of 4-aminophenyl propionate. The chemical structure of DCPP features a benzoyl group, which is known for its ability to interact with various biological systems.
科学研究应用
DCPP has been studied extensively for its potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. DCPP has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.
作用机制
The mechanism of action of DCPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress and inflammation. DCPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DCPP has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
DCPP has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DCPP can protect cells from oxidative stress and inflammation, reduce the production of reactive oxygen species (ROS), and inhibit the expression of pro-inflammatory cytokines. In vivo studies have shown that DCPP can improve cognitive function, reduce inflammation, and protect against oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
DCPP has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, DCPP also has some limitations, including its relatively high cost, limited availability, and potential toxicity at higher doses.
未来方向
There are several future directions for research on DCPP, including the development of more efficient synthesis methods, the identification of novel targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to determine the safety and toxicity of DCPP at different doses and in different cell and animal models. Overall, DCPP is a promising compound with significant potential for various research applications.
属性
IUPAC Name |
[4-[(3,4-dichlorobenzoyl)amino]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-2-15(20)22-12-6-4-11(5-7-12)19-16(21)10-3-8-13(17)14(18)9-10/h3-9H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXPHXYZKKHSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{5-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4409336.png)
![2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4409345.png)
![(4-methoxybenzyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B4409359.png)

![1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4409395.png)
![1-(4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409402.png)
![4-methoxy-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4409407.png)
![2-[(4-chlorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4409414.png)
![1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409415.png)

![1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4409436.png)

![2-[(4-chlorophenyl)thio]-N-(4-methoxy-3-nitrophenyl)acetamide](/img/structure/B4409453.png)